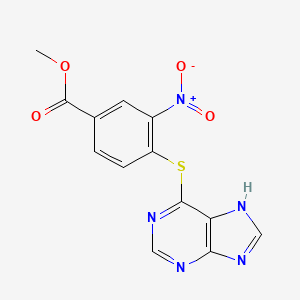
4-(allyloxy)-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions utilizing specific reagents and catalysts to achieve the desired product. For example, a liquid crystalline compound similar to 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide can be synthesized from allyl 2-hydroxyethylether and ethyl 4-hydroxybenzoate, showcasing the intricate balance of conditions needed to yield such compounds with high purity and yield (Qingjun, 2007).
Molecular Structure Analysis
The molecular structure of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives is characterized using various analytical techniques such as NMR, X-ray diffraction, and IR spectroscopy. These analyses reveal the orientation of molecules, bond lengths, angles, and the overall geometry, contributing to the understanding of their physical and chemical properties. For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the orientation differences between molecules within the crystal lattice (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives can be diverse, ranging from simple substitutions to complex cyclizations. The Bischler-Napieralski reaction, for instance, highlights the cyclization processes that can be employed to synthesize novel compounds with significant structural diversity (Browne, Skelton, & White, 1981). Such reactions are pivotal in exploring the chemical landscape of benzamide derivatives for various applications.
Physical Properties Analysis
The physical properties of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives, such as melting points, solubility, and crystalline form, are crucial for their practical applications. These properties can significantly influence the compound's behavior in different environments and its suitability for specific purposes. The polymorphism of similar compounds, for example, indicates the existence of multiple crystalline forms with different physical properties, which can be characterized by X-ray powder diffractometry, thermal analysis, and infrared spectroscopy (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the compound's utility in various chemical reactions and applications. Analysis of these properties often involves studying the compound's behavior under different chemical conditions and its interaction with different reagents and catalysts. For instance, the synthesis and antibacterial activity of some N-(3-hydroxy-2-pyridyl) benzamides highlight the compound's potential bioactivity and reactivity towards specific biological targets (Mobinikhaledi et al., 2006).
Propriétés
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h2-10H,1,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKVQVQUMKYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5533619.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)

![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![methyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5533656.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)
![3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one](/img/structure/B5533675.png)
![N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5533677.png)
![2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5533683.png)
![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)